molecular formula C23H19N3O3S B3741632 N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide CAS No. 175914-11-1

N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No. B3741632
CAS RN: 175914-11-1
M. Wt: 417.5 g/mol
InChI Key: VDLGGSPICMOIPS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a member of the quinazoline family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. In cancer cells, N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. In the brain, N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, which helps to protect neurons from oxidative damage.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of various oncogenes and cytokines. In the brain, N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to reduce oxidative stress, inflammation, and cell death, and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. In addition, N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to exhibit a range of biological activities, making it a useful tool for studying various cellular processes. However, there are also some limitations to using N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide in lab experiments. For example, N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to exhibit some toxicity in certain cell types, which could limit its use in certain experimental systems. In addition, the mechanism of action of N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide. One area of interest is the development of N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide derivatives with improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide's effects on cell growth and survival. Finally, there is also interest in exploring the potential therapeutic applications of N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide in various disease contexts, such as cancer and neurodegenerative diseases.
In conclusion, N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has shown promise as a tool for studying various cellular processes and as a potential therapeutic agent for cancer and neurodegenerative diseases.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer biology and neuroscience. In cancer research, N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This effect is thought to be due to N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide's ability to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience research, N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-20-14-8-7-13-19(20)24-21(27)15-30-23-25-18-12-6-5-11-17(18)22(28)26(23)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLGGSPICMOIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135140
Record name 2-[(3,4-Dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio]-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

CAS RN

175914-11-1
Record name 2-[(3,4-Dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio]-N-(2-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175914-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,4-Dihydro-4-oxo-3-phenyl-2-quinazolinyl)thio]-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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